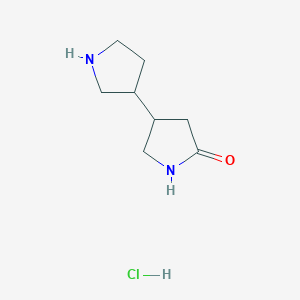

4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride

描述

4-Pyrrolidin-3-ylpyrrolidin-2-one hydrochloride is a bicyclic organic compound comprising a pyrrolidine ring fused with a pyrrolidin-2-one (lactam) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Although direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs are prevalent in drug discovery, particularly in neurological and antimicrobial agents .

属性

IUPAC Name |

4-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-3-7(5-10-8)6-1-2-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGPAISMCRTYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2CC(=O)NC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243520-80-9 | |

| Record name | [3,3'-bipyrrolidin]-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-3-ylpyrrolidin-2-one typically involves the cyclization of functionalized acyclic substrates. One common method includes the amination and cyclization of acyclic precursors under specific reaction conditions . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride can be carried out in continuous tube or tube bundle reactors operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

化学反应分析

Types of Reactions: 4-Pyrrolidin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles . These products are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .

科学研究应用

4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a versatile building block for synthesizing complex molecules . In biology, it serves as a precursor for bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects and as a scaffold for drug development . In industry, it is used in the production of fine chemicals and materials .

作用机制

The mechanism of action of 4-Pyrrolidin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

相似化合物的比较

Key Structural and Functional Differences:

Core Structure: The target compound features a bicyclic pyrrolidine-pyrrolidinone system, distinguishing it from monocyclic analogs like 2-(pyrrolidin-2-yl)pyrimidine hydrochloride . In contrast, SS13 contains a tridecyl chain and diol groups, which likely improve membrane permeability but reduce solubility compared to the target compound .

Risperidone Related Compound G includes a fluorophenyl group, enhancing lipophilicity and CNS penetration compared to the target compound’s polar lactam .

Pharmacological Implications: Pyrrolidinone-containing compounds (e.g., donepezil hydrochloride) are established acetylcholinesterase (AChE) inhibitors . The target compound’s lactam may similarly interact with AChE’s catalytic site, though this requires experimental validation. Compounds with hydroxyl groups (e.g., SS13, (R)-4-(3-hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride) often exhibit enhanced solubility and bioavailability, but the target compound’s HCl salt may offset this advantage .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride?

- Methodological Answer : To enhance yield, consider reaction conditions such as temperature, solvent, and stoichiometry. For example, a similar pyrrolidine derivative achieved 52.7% yield using 1.0 M aqueous HCl at 0–50°C for 2.3 hours, followed by heating to 50°C to dissolve the product . Purification via recrystallization or column chromatography (using silica gel and polar solvents) is critical to isolate the hydrochloride salt effectively.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the pyrrolidine ring structure and substituent positions. For example, ethyl pyrrolidine-2-carboxylate hydrochloride was characterized using PubChem-deposited spectral data .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the crystalline form.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. How should purity and impurities be assessed in academic settings?

- Methodological Answer :

- HPLC/UPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to detect impurities at 220–254 nm. Reference standards (e.g., EP/BP guidelines) ensure accuracy .

- TLC : Monitor reaction progress using silica plates and iodine visualization.

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl content via titration).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).

- Computational Validation : Apply quantum chemical calculations (e.g., DFT) to predict binding affinities and compare with experimental results. ICReDD’s integrated computational-experimental framework can narrow optimal conditions .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Q. How can stereochemical integrity be ensured during synthesis and analysis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers.

- Optical Rotation/Polarimetry : Compare observed [α] values with literature data for chiral pyrrolidine analogs .

- Circular Dichroism (CD) : Confirm absolute configuration for biologically active isomers.

Q. What methodologies are suitable for studying receptor-ligand interactions of this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use - or -labeled ligands to quantify affinity (K) at target receptors (e.g., GPCRs). For analogs like (R)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, competitive binding studies revealed interactions with neurotransmitter transporters .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) using immobilized receptors.

Q. How can in vitro-in vivo discrepancies in pharmacokinetic data be addressed?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma Protein Binding Studies : Use equilibrium dialysis to determine unbound fraction, critical for correlating in vitro IC with in vivo efficacy .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, permeability, and metabolic data to predict bioavailability.

Safety and Handling

Q. What precautions are essential for handling 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。